Metixene

説明

This compound (or methixene) is a anticholinergic used as an antiparkinsonian agent.

METHIXENE is a small molecule drug with a maximum clinical trial phase of IV that was first approved in 1982 and is indicated for parkinson disease.

This compound is only found in individuals that have used or taken this drug. It is a anticholinergic used as an anti-parkinson drug.

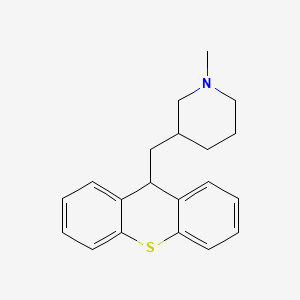

RN given refers to parent cpd; structure

Structure

3D Structure

特性

Key on ui mechanism of action |

Parkinsonism is thought to result from an imbalance between the excitatory (cholinergic) and inhibitory (dopaminergic) systems in the corpus striatum. The mechanism of action of centrally active anticholinergic drugs such as metixene is considered to relate to competitive antagonism of acetylcholine at muscarinic receptors in the corpus striatum, which then restores the balance. |

|---|---|

CAS番号 |

4969-02-2 |

分子式 |

C20H23NS |

分子量 |

309.5 g/mol |

IUPAC名 |

1-methyl-3-(9H-thioxanthen-9-ylmethyl)piperidine |

InChI |

InChI=1S/C20H23NS/c1-21-12-6-7-15(14-21)13-18-16-8-2-4-10-19(16)22-20-11-5-3-9-17(18)20/h2-5,8-11,15,18H,6-7,12-14H2,1H3 |

InChIキー |

MJFJKKXQDNNUJF-UHFFFAOYSA-N |

正規SMILES |

CN1CCCC(C1)CC2C3=CC=CC=C3SC4=CC=CC=C24 |

外観 |

Solid powder |

沸点 |

173 °C at 7.00E-02 mm Hg |

melting_point |

< 25 °C |

他のCAS番号 |

4969-02-2 |

物理的記述 |

Solid |

ピクトグラム |

Irritant; Environmental Hazard |

純度 |

>98% (or refer to the Certificate of Analysis) |

関連するCAS |

1553-34-0 (hydrochloride) 7081-40-5 (hydrochloride monohydrate) |

賞味期限 |

>2 years if stored properly |

溶解性 |

Soluble as HCl salt 1.02e-04 g/L |

保存方法 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同義語 |

1-methyl-3-(thioxanthen-9-ylmethyl)- piperidine hydrochloride methixene methixene hydrochloride methixene hydrochloride, monohydrate metixene Tremarit |

製品の起源 |

United States |

Foundational & Exploratory

Metixene's Mechanism of Action in Cancer Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Metixene, a drug previously utilized for Parkinson's disease, has been identified as a potent agent against metastatic cancers, particularly breast cancer and brain metastases.[1][2] Its mechanism of action in cancer cells is distinct from its known anticholinergic and antihistaminic properties.[3] this compound induces cellular stress, leading to incomplete autophagy and subsequent caspase-mediated apoptosis.[3][4] This process is critically dependent on the phosphorylation of N-Myc downstream regulated 1 (NDRG1), a protein implicated in cellular stress responses. Preclinical studies have demonstrated this compound's ability to reduce tumor size and enhance survival in various cancer models, positioning it as a promising candidate for clinical translation. This guide provides a comprehensive overview of the molecular mechanisms, quantitative data from key experiments, and detailed experimental protocols related to this compound's anticancer activity.

Core Mechanism of Action: Incomplete Autophagy and Apoptosis

This compound's primary anticancer effect stems from its ability to induce a state of "incomplete autophagy." Autophagy is a cellular recycling process that is typically a survival mechanism. However, this compound disrupts this process, leading to an accumulation of autophagosomes and cellular waste, which in turn triggers programmed cell death, or apoptosis.

This induction of incomplete autophagy is mediated through the upregulation and phosphorylation of the N-Myc downstream regulated 1 (NDRG1) protein. The increased expression and phosphorylation of NDRG1 act as a crucial molecular switch, shifting the cellular response from survival to apoptosis. The apoptotic cascade initiated by this compound involves the activation of the intrinsic pathway, as evidenced by the significant elevation of caspase-9 activity, which subsequently leads to the activation of executioner caspases-3 and -7.

Signaling Pathway of this compound-Induced Apoptosis

Quantitative Data

The following tables summarize the key quantitative findings from preclinical studies on this compound's efficacy in various breast cancer cell lines.

Table 1: In Vitro Efficacy of this compound in Metastatic Breast Cancer Cell Lines

| Cell Line | Cancer Subtype | IC50 (µM) after 72h |

| BT-474Br | HER2-positive | 9.7 |

| HCC1954 | HER2-positive | 15.2 |

| MDA-MB-231Br | Triple-negative | 20.5 |

| HCC1806 | Triple-negative | 22.8 |

| HS578T | Triple-negative | 25.1 |

| HCC3153 | Triple-negative | 28.4 |

| SUM159 | Triple-negative | 31.8 |

Data sourced from Fares et al., 2023.

Table 2: Caspase Activation in Response to this compound Treatment (24 hours)

| Cell Line | This compound (µM) | Caspase-9 Activity (p-value) | Caspase-3/7 Activity (p-value) |

| BT-474Br | 10 | 0.0055 | Significant Increase |

| 15 | < 0.0001 | Significant Increase | |

| MDA-MB-231Br | 15 | < 0.0001 | Significant Increase |

Data sourced from Fares et al., 2023.

Experimental Protocols

This section provides an overview of the methodologies employed in the key experiments cited in the Fares et al. (2023) study.

Cell Culture and Reagents

-

Cell Lines: A panel of human breast cancer cell lines, including HER2-positive (BT-474Br, HCC1954) and triple-negative (MDA-MB-231Br, HCC1806, HS578T, HCC3153, SUM159) subtypes, were utilized.

-

Culture Conditions: Cells were maintained in appropriate media (DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and cultured at 37°C in a humidified atmosphere with 5% CO2.

-

This compound Preparation: this compound hydrochloride was dissolved in a suitable solvent (e.g., DMSO) to create a stock solution for treating the cells at various concentrations.

Cell Viability Assay

A tetrazolium-based colorimetric assay (such as MTT or XTT) was used to determine the half-maximal inhibitory concentration (IC50) of this compound.

-

Procedure:

-

Cells were seeded in 96-well plates and allowed to adhere overnight.

-

The cells were then treated with a range of this compound concentrations for 72 hours.

-

Following treatment, the tetrazolium reagent was added to each well and incubated to allow for its conversion into a colored formazan product by viable cells.

-

The absorbance was measured using a microplate reader, and the IC50 values were calculated from the dose-response curves.

-

Caspase Activity Assays

Luminescent or colorimetric assays were employed to quantify the activity of caspases-3, -7, and -9.

-

Procedure:

-

Cells were treated with this compound at specified concentrations and for various durations.

-

After treatment, cells were lysed, and the lysates were incubated with caspase-specific substrates.

-

The cleavage of the substrate by the active caspase generates a signal (luminescence or color) that is proportional to the caspase activity.

-

The signal was measured using a luminometer or spectrophotometer.

-

Western Blotting

Western blotting was performed to analyze the expression and phosphorylation of key proteins in the signaling pathway, such as NDRG1 and p-NDRG1.

-

Procedure:

-

Treated cells were lysed, and protein concentrations were determined.

-

Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane.

-

The membrane was blocked and then incubated with primary antibodies specific for the target proteins (e.g., anti-NDRG1, anti-p-NDRG1).

-

After washing, the membrane was incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.

-

Immunofluorescence

Immunofluorescence staining was used to visualize the cleavage of caspase-3 within the cells.

-

Procedure:

-

Cells grown on coverslips were treated with this compound.

-

The cells were then fixed with paraformaldehyde and permeabilized with a detergent (e.g., Triton X-100).

-

After blocking, the cells were incubated with a primary antibody against cleaved caspase-3.

-

A fluorescently labeled secondary antibody was then used for detection.

-

The coverslips were mounted on slides with a mounting medium containing DAPI for nuclear counterstaining and imaged using a fluorescence microscope.

-

CRISPR/Cas9-mediated NDRG1 Knockout

To confirm the role of NDRG1, CRISPR/Cas9 gene editing was used to create NDRG1 knockout (KO) cell lines.

-

Procedure:

-

Guide RNAs (gRNAs) targeting the NDRG1 gene were designed and cloned into a lentiviral vector co-expressing Cas9.

-

The lentiviral particles were produced and used to infect the target cancer cells.

-

Transduced cells were selected using an appropriate antibiotic.

-

The successful knockout of NDRG1 was confirmed by Western blotting.

-

In Vivo Xenograft Studies

Orthotopic and intracranial xenograft mouse models were used to evaluate the in vivo efficacy of this compound.

-

Orthotopic Model:

-

Human breast cancer cells were implanted into the mammary fat pads of immunodeficient mice.

-

Once tumors were established, mice were treated with this compound or a vehicle control.

-

Tumor growth was monitored over time, and at the end of the study, tumors were excised and weighed.

-

-

Intracranial Model:

-

Brain-metastatic breast cancer cells were stereotactically injected into the brains of immunodeficient mice.

-

Mice were treated with this compound or a vehicle control.

-

Survival was monitored, and brain tissues were analyzed for tumor burden.

-

Experimental Workflow for In Vivo Efficacy Assessment

Conclusion and Future Directions

This compound presents a novel therapeutic strategy for treating metastatic cancers by exploiting a unique mechanism of inducing incomplete autophagy and subsequent apoptosis in a manner dependent on NDRG1 phosphorylation. The preclinical data are robust, demonstrating significant anticancer activity in vitro and in vivo. Future research should focus on elucidating the upstream regulators of NDRG1 in response to this compound and exploring potential combination therapies to enhance its efficacy. The favorable safety profile of this compound in its previous clinical use for Parkinson's disease supports its expedited translation into clinical trials for oncology.

References

- 1. This compound is an incomplete autophagy inducer in preclinical models of metastatic cancer and brain metastases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. This compound is an incomplete autophagy inducer in preclinical models of metastatic cancer and brain metastases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. JCI - this compound is an incomplete autophagy inducer in preclinical models of metastatic cancer and brain metastases [jci.org]

Metixene as an Incomplete Autophagy Inducer: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Metixene, a drug historically used for Parkinson's disease, has been identified as a potent inducer of cell death in various cancer models, particularly in metastatic breast cancer and brain metastases.[1][2][3] Its mechanism of action diverges from conventional chemotherapeutics, hinging on the induction of a cellular state known as "incomplete autophagy." This process, distinct from protective, complete autophagy, leads to an accumulation of autophagic vesicles, culminating in overwhelming cellular stress and caspase-mediated apoptosis.[1][4] Functional analyses reveal that this effect is mediated through the phosphorylation of N-Myc Downstream Regulated 1 (NDRG1), a key marker of the cellular stress response. This technical guide provides an in-depth overview of the core mechanism, summarizes the key quantitative data, details the experimental protocols used to elucidate this pathway, and presents visual diagrams of the critical signaling cascades and workflows.

Core Mechanism: From Cellular Stress to Apoptosis

This compound exerts its anticancer effects by triggering a specific signaling cascade that hijacks the cell's own recycling machinery, leading to its destruction. Unlike typical autophagy-inducing agents that promote cell survival under stress, this compound stalls the process, causing a lethal buildup of autophagosomes.

The proposed pathway is as follows:

-

Induction of Cellular Stress: this compound treatment initiates a broad cellular stress response. Proteomic analyses show significant alterations in pathways related to DNA damage, P53, and cell-cycle control.

-

NDRG1 Phosphorylation: A key consequence of this stress is the phosphorylation of N-Myc Downstream Regulated 1 (NDRG1). p-NDRG1 is a critical mediator of this compound's downstream effects.

-

Initiation of Autophagy: The cellular stress signals activate macroautophagy signaling pathways, including the MAPK, PI3K/Akt, and mTOR pathways, leading to the formation of double-membraned autophagosomes.

-

Blockade of Autophagic Flux: The crucial step in this compound's action is the failure of these autophagosomes to fuse with lysosomes to form autolysosomes. This results in "incomplete autophagy," where the cellular waste is packaged but not degraded.

-

Autophagic Stress and Apoptosis: The massive accumulation of non-degraded autophagic vesicles induces a state of severe autophagic stress. This stress, in turn, activates the intrinsic (caspase-9-mediated) pathway of apoptosis, leading to programmed cell death.

Signaling Pathway Diagram

Caption: Signaling cascade of this compound-induced incomplete autophagy and apoptosis.

Quantitative Data Presentation

The efficacy of this compound has been quantified in both in vitro and in vivo models of metastatic breast cancer.

Table 1: In Vitro Cytotoxicity of this compound in Breast Cancer Cell Lines

| Cell Line | Subtype | IC50 (µM) at 48 hours |

| HCC3153 | Triple-negative | 9.7 |

| BT-474Br | HER2-positive | 9.9 |

| HCC1954 | HER2-positive | 10.4 |

| MDA-MB-231Br | Triple-negative | 12.5 |

| HCC1806 | Triple-negative | 14.0 |

| HS578T | Triple-negative | 21.2 |

| SUM159 | Triple-negative | 31.8 |

| Data sourced from Fares et al., 2023. |

Table 2: In Vivo Efficacy of this compound in an Orthotopic Breast Cancer Model (HCC1954 cells)

| Treatment Group | Dose (mg/kg) | Mean Tumor Weight Reduction (%) | Mean Tumor Volume Reduction (%) |

| This compound | 0.1 | Significant (P < 0.0001) | Significant (P = 0.0043) |

| This compound | 1.0 | Significant (P < 0.0001) | Significant (P = 0.0004) |

| Mice were treated intraperitoneally 3 times per week for 6 weeks. P-values are relative to the control group. |

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize this compound's function.

Cell Viability Assay

This protocol is used to determine the concentration of this compound that inhibits cancer cell growth.

-

Cell Plating: Seed breast cancer cells (e.g., BT-474Br, MDA-MB-231Br) in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Drug Treatment: Prepare serial dilutions of this compound in complete culture medium. Replace the medium in the wells with the this compound dilutions and incubate for 24 or 48 hours.

-

Viability Reagent: Add a viability reagent (e.g., CellTiter-Glo® or a similar MTS/MTT reagent) to each well according to the manufacturer's instructions.

-

Measurement: Incubate for the recommended time (typically 1-2 hours). Measure luminescence or absorbance using a plate reader.

-

Analysis: Normalize the readings to vehicle-treated control wells and plot the dose-response curve to calculate the IC50 value.

Western Blot for Autophagy Markers

This protocol assesses changes in key proteins involved in the autophagy pathway.

-

Protein Extraction: Treat cells with this compound (e.g., 10 µM) for various time points (0, 6, 12, 24 hours). Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Quantification: Determine protein concentration using a BCA assay.

-

SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto a polyacrylamide gel and separate by electrophoresis.

-

Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking & Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with primary antibodies overnight at 4°C. Key antibodies include:

-

Anti-LC3B (to detect LC3-I and LC3-II conversion)

-

Anti-p62/SQSTM1 (to assess autophagic flux)

-

Anti-p-NDRG1

-

Anti-Cleaved Caspase-3

-

Anti-β-actin (as a loading control)

-

-

Secondary Antibody & Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Workflow for Western Blot Analysis

Caption: Standard workflow for Western blot analysis of autophagy-related proteins.

In Vivo Tumor Xenograft Study

This protocol evaluates the anti-tumor activity of this compound in a living organism.

-

Cell Implantation: Orthotopically implant human breast cancer cells (e.g., 2 x 10^6 HCC1954 cells) into the mammary fat pads of immunodeficient mice (e.g., nude mice).

-

Tumor Growth: Allow tumors to grow to a palpable size (e.g., 5 mm in diameter).

-

Randomization: Randomize mice into treatment groups:

-

Control (e.g., vehicle solution like 25% Captisol)

-

This compound (e.g., 0.1 mg/kg)

-

This compound (e.g., 1.0 mg/kg)

-

-

Treatment: Administer treatment intraperitoneally three times per week. Monitor tumor size with calipers and animal health regularly.

-

Endpoint: After a set period (e.g., 6 weeks), euthanize the mice and excise the tumors.

-

Analysis: Measure final tumor weight and volume. Process tumors for further analysis, such as immunohistochemistry for cleaved caspase-3 to confirm apoptosis.

The Role of NDRG1 in Incomplete Autophagy

The knockout of NDRG1 provides definitive evidence for its central role in mediating this compound's effects. In NDRG1 knockout (KO) cells, this compound treatment no longer leads to incomplete autophagy. Instead, the autophagic process proceeds to completion (autophagosomes successfully fuse with lysosomes), and consequently, the caspase-mediated apoptotic effect is reversed. This demonstrates that NDRG1 is the critical switch that turns a standard autophagy response into a lethal, incomplete one.

Logical Relationship of NDRG1 Function

Caption: The critical role of NDRG1 in determining autophagy outcome post-Metixene.

Conclusion

This compound represents a promising therapeutic agent that operates through a novel mechanism of inducing incomplete autophagy. By leveraging NDRG1-mediated cellular stress to stall the autophagic process, this compound effectively triggers apoptosis in cancer cells, including those in difficult-to-treat brain metastases. The detailed protocols and mechanistic diagrams provided in this guide offer a framework for researchers to further investigate and potentially translate this unique anticancer strategy into clinical applications. The minimal side effects reported in humans for its historical use further enhance its potential for clinical translation.

References

- 1. This compound is an incomplete autophagy inducer in preclinical models of metastatic cancer and brain metastases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. This compound is an incomplete autophagy inducer in preclinical models of metastatic cancer and brain metastases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. JCI - this compound is an incomplete autophagy inducer in preclinical models of metastatic cancer and brain metastases [jci.org]

Pharmacological Profile of Metixene Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Metixene hydrochloride is a tertiary amine anticholinergic agent with antiparkinsonian properties. Its primary mechanism of action is the competitive antagonism of acetylcholine at muscarinic receptors, thereby helping to restore the balance in the cholinergic and dopaminergic systems in the corpus striatum, which is disrupted in parkinsonism.[1][2] this compound also exhibits antihistaminic and direct antispasmodic properties.[1][2] This technical guide provides a comprehensive overview of the pharmacological profile of this compound hydrochloride, including its mechanism of action, pharmacodynamics, pharmacokinetics, and available receptor binding data. It also outlines typical experimental protocols relevant to its pharmacological characterization and visualizes key pathways and concepts.

Mechanism of Action

This compound hydrochloride's therapeutic effects in parkinsonism are attributed to its central anticholinergic activity. Parkinsonism is characterized by an imbalance between the excitatory cholinergic and inhibitory dopaminergic pathways in the corpus striatum.[1] By acting as a competitive antagonist at muscarinic acetylcholine receptors, this compound reduces the excessive cholinergic tone, thereby helping to alleviate the motor symptoms associated with the disease.

As a tertiary amine, this compound is able to cross the blood-brain barrier, which is essential for its central nervous system effects. In addition to its primary antimuscarinic action, this compound also possesses antihistaminic and direct antispasmodic properties.

Recent research has also uncovered a novel mechanism of action for this compound in the context of oncology. Studies have shown that this compound can induce incomplete autophagy in cancer cells, leading to caspase-mediated apoptosis. This effect appears to be independent of its anticholinergic activity.

Pharmacodynamics

This compound is a tertiary antimuscarinic agent with actions that are comparable to atropine. Its pharmacological effects are widespread due to the distribution of muscarinic receptors throughout the body.

Receptor Binding Profile

This compound hydrochloride is a potent inhibitor of quinuclidinyl benzilate (QNB) binding to muscarinic receptors. While specific affinities for the five muscarinic receptor subtypes (M1-M5) are not well-documented in publicly available literature, its central antiparkinsonian effects suggest significant interaction with central muscarinic receptors.

| Parameter | Value | Reference |

| IC50 (QNB binding inhibition) | 55 nM | |

| Ki (QNB binding inhibition) | 15 nM |

Table 1: Muscarinic Receptor Binding Affinity of this compound Hydrochloride

Central Nervous System Effects

The primary central effect of this compound is the amelioration of parkinsonian symptoms, particularly tremor. This is achieved by blocking muscarinic receptors in the striatum.

Peripheral Effects

As an anticholinergic agent, this compound can produce a range of peripheral effects, including:

-

Dry mouth

-

Blurred vision

-

Constipation

-

Urinary retention

-

Tachycardia

These effects are dose-dependent and represent the class effects of muscarinic antagonists.

Pharmacokinetics

Detailed pharmacokinetic parameters for this compound hydrochloride in humans are not extensively reported. The following provides a summary of the available information.

| Parameter | Description | Reference |

| Absorption | Absorbed from the gastrointestinal tract following oral administration. The extent of absorption is not known. | |

| Distribution | As a tertiary amine, it is expected to be widely distributed and to cross the blood-brain barrier. | |

| Metabolism | Metabolized in the liver via sulfoxidation and N-demethylation. | |

| Elimination | Excreted in the urine. | |

| Half-life | Not available. | |

| Volume of Distribution | Not available. | |

| Protein Binding | Not available. | |

| Clearance | Not available. |

Table 2: Pharmacokinetic Properties of this compound Hydrochloride

Experimental Protocols

Radioligand Binding Assay (e.g., [3H]-QNB Binding)

This assay is used to determine the affinity of a compound for a specific receptor.

Objective: To determine the IC50 and Ki of this compound hydrochloride for muscarinic receptors.

Materials:

-

[3H]-Quinuclidinyl benzilate ([3H]-QNB) as the radioligand.

-

Membrane preparations from a tissue source rich in muscarinic receptors (e.g., rat brain cortex).

-

This compound hydrochloride at various concentrations.

-

Atropine or another high-affinity muscarinic antagonist for determining non-specific binding.

-

Assay buffer (e.g., phosphate-buffered saline).

-

Glass fiber filters.

-

Scintillation counter.

Procedure:

-

Incubate the membrane preparation with a fixed concentration of [3H]-QNB and varying concentrations of this compound hydrochloride.

-

A parallel set of tubes containing a high concentration of atropine is used to determine non-specific binding.

-

After incubation to equilibrium, the bound and free radioligand are separated by rapid filtration through glass fiber filters.

-

The filters are washed to remove unbound radioligand.

-

The radioactivity trapped on the filters is quantified by liquid scintillation counting.

-

The IC50 value is determined by non-linear regression analysis of the competition binding data.

-

The Ki value is calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Drug Interactions

The effects of this compound may be enhanced by other drugs with antimuscarinic properties, such as amantadine, some antihistamines, phenothiazine antipsychotics, and tricyclic antidepressants. Monoamine oxidase inhibitors (MAOIs) may also potentiate its antimuscarinic effects. This compound may also affect the absorption of other drugs due to its effects on gastrointestinal motility.

Adverse Effects and Toxicology

The adverse effects of this compound are primarily related to its anticholinergic properties and include dry mouth, blurred vision, constipation, nausea, vertigo, and tachycardia. Overdose can lead to more severe symptoms such as dilated pupils, warm and dry skin, cardiac arrhythmias, and central nervous system effects like delirium, hallucinations, and seizures.

Summary and Future Directions

This compound hydrochloride is a centrally acting antimuscarinic agent with established efficacy in the treatment of parkinsonism. Its pharmacological profile is characterized by competitive antagonism at muscarinic receptors. While its general mechanism of action is well-understood, there is a notable lack of detailed, publicly available data regarding its specific binding affinities for muscarinic receptor subtypes and comprehensive human pharmacokinetic parameters. Further research to elucidate these aspects would provide a more complete understanding of its pharmacological profile. The recently discovered role of this compound in inducing incomplete autophagy in cancer cells opens up new avenues for research and potential therapeutic applications beyond its traditional use.

References

Metixene's Role as a Muscarinic Antagonist: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction to Metixene and Muscarinic Receptors

This compound is a tertiary antimuscarinic compound with actions similar to atropine; it also possesses antihistaminic properties.[1] Its primary mechanism of action involves the blockade of muscarinic acetylcholine receptors, which are G-protein coupled receptors (GPCRs) integral to the parasympathetic nervous system and also present in the central nervous system.[1][2] There are five distinct subtypes of muscarinic receptors (M1, M2, M3, M4, and M5), each with unique tissue distribution, signaling mechanisms, and physiological roles.[3] The therapeutic applications of muscarinic antagonists are often dictated by their selectivity profile across these subtypes.

Quantitative Analysis of this compound's Binding Affinity

Precise quantitative data on the binding affinity of this compound for each of the five human muscarinic receptor subtypes (M1-M5) is not extensively documented in the available scientific literature. However, early studies have characterized its general affinity for muscarinic receptors.

One study reported that this compound potently inhibits the binding of the non-selective muscarinic antagonist, [³H]-quinuclidinyl benzilate ([³H]-QNB), to muscarinic receptors with the following values:

-

IC₅₀: 55 nM

-

Kᵢ: 15 nM

To provide a framework for understanding muscarinic antagonist selectivity, the following table summarizes the binding affinities (as pKi values) of several well-characterized reference antagonists for the human M1-M5 receptor subtypes. A higher pKi value indicates a higher binding affinity.

Table 1: Comparative Binding Affinities (pKi) of Reference Muscarinic Antagonists

| Antagonist | M1 | M2 | M3 | M4 | M5 | Selectivity Profile |

| Atropine | 8.9 | 9.1 | 9.2 | 8.9 | 8.8 | Non-selective |

| Pirenzepine | 8.1 | 6.7 | 6.8 | 7.3 | 7.0 | M1-selective |

| Methoctramine | 6.9 | 8.1 | 7.0 | 7.4 | 7.1 | M2-selective |

| 4-DAMP | 8.8 | 7.9 | 9.1 | 8.4 | 8.3 | M3/M1-preferring |

| Tropicamide | 6.6 | 6.8 | 7.0 | 7.2 | - | M4-preferring |

| Zamifenacin | 7.4 | 6.8 | 8.2 | 7.1 | - | M3-selective |

Note: pKi = -log(Ki). The data presented are compiled from various sources and are intended for comparative purposes. Actual values may vary depending on the experimental conditions.

Muscarinic Receptor Signaling Pathways

The five muscarinic receptor subtypes couple to different families of G-proteins, initiating distinct downstream signaling cascades. This compound, as an antagonist, blocks the initiation of these pathways by preventing the binding of acetylcholine.

-

M1, M3, and M5 Receptors: These subtypes primarily couple to Gαq/11 proteins.[4] Activation of this pathway leads to the stimulation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of calcium (Ca²⁺) from intracellular stores, while DAG activates protein kinase C (PKC).

-

M2 and M4 Receptors: These subtypes couple to Gαi/o proteins. Activation of this pathway inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels and reduced protein kinase A (PKA) activity.

Experimental Protocols for Characterizing Muscarinic Antagonists

The following sections detail the standard methodologies used to determine the binding and functional properties of muscarinic antagonists like this compound.

Radioligand Competition Binding Assay

This assay determines the affinity of a test compound (the "competitor," e.g., this compound) for a receptor by measuring its ability to displace a radiolabeled ligand with known affinity.

Objective: To determine the inhibition constant (Ki) of this compound for each muscarinic receptor subtype.

Materials:

-

Cell Membranes: Membranes prepared from cell lines (e.g., CHO or HEK293) stably expressing a single human muscarinic receptor subtype (M1, M2, M3, M4, or M5).

-

Radioligand: A high-affinity muscarinic antagonist, typically [³H]-N-methylscopolamine ([³H]-NMS).

-

Test Compound: this compound.

-

Non-specific Binding Control: A high concentration (e.g., 1-10 µM) of a non-labeled, high-affinity antagonist like atropine.

-

Assay Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.

-

Filtration Apparatus: A cell harvester with glass fiber filter mats.

-

Scintillation Counter: For measuring radioactivity.

Procedure:

-

Preparation: Thaw frozen cell membrane aliquots on ice and resuspend in assay buffer to a determined optimal protein concentration.

-

Assay Setup: In a 96-well plate, set up the following in triplicate:

-

Total Binding: Assay buffer, [³H]-NMS solution, and cell membrane suspension.

-

Non-specific Binding (NSB): Atropine solution, [³H]-NMS solution, and cell membrane suspension.

-

Competition: Serial dilutions of this compound, [³H]-NMS solution, and cell membrane suspension. The final concentration of [³H]-NMS should be close to its dissociation constant (Kd).

-

-

Incubation: Incubate the plate at room temperature for 60-120 minutes to reach equilibrium.

-

Harvesting: Terminate the reaction by rapid filtration through the glass fiber filter mat, followed by washing with ice-cold assay buffer to remove unbound radioligand.

-

Counting: Measure the radioactivity retained on the filter mats using a liquid scintillation counter.

-

Data Analysis:

-

Calculate specific binding: Total Binding - Non-specific Binding.

-

Plot the percentage of specific binding against the logarithm of the this compound concentration to generate a competition curve.

-

Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of specific binding) using non-linear regression.

-

Calculate the Ki value using the Cheng-Prusoff equation : Ki = IC₅₀ / (1 + ([L]/Kd)) where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

[³⁵S]GTPγS Binding Assay

This is a functional assay that measures the activation of G-proteins, an early event in GPCR signaling. Antagonists are characterized by their ability to inhibit agonist-stimulated [³⁵S]GTPγS binding.

Objective: To determine the functional potency of this compound in blocking agonist-induced G-protein activation at M2 and M4 receptors.

Materials:

-

Cell Membranes: From cells expressing M2 or M4 receptors.

-

Radioligand: [³⁵S]GTPγS.

-

Agonist: A muscarinic agonist such as carbachol.

-

Test Compound: this compound.

-

GDP: Guanosine diphosphate.

-

Assay Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 100 mM NaCl, pH 7.4.

Procedure:

-

Pre-incubation: Incubate cell membranes with varying concentrations of this compound (or vehicle) and a fixed concentration of GDP.

-

Initiation: Add a mixture of the agonist (e.g., carbachol) and [³⁵S]GTPγS to start the reaction.

-

Incubation: Incubate at 30°C for a defined period (e.g., 30-60 minutes).

-

Termination and Filtration: Stop the reaction and separate bound from free [³⁵S]GTPγS by rapid filtration.

-

Counting: Measure the radioactivity on the filters.

-

Data Analysis: Plot the agonist-stimulated [³⁵S]GTPγS binding as a function of this compound concentration to determine the IC₅₀. The antagonist's affinity (Kb) can be determined using Schild analysis by measuring agonist dose-response curves in the presence of different fixed concentrations of this compound.

Calcium Mobilization Assay

This functional assay measures the increase in intracellular calcium concentration following the activation of Gq/11-coupled receptors (M1, M3, M5). Antagonists are assessed by their ability to block agonist-induced calcium release.

Objective: To determine the functional potency of this compound in blocking agonist-induced calcium signaling at M1, M3, and M5 receptors.

Materials:

-

Cells: Whole cells stably expressing M1, M3, or M5 receptors.

-

Calcium-sensitive dye: e.g., Fluo-4 AM or Fura-2 AM.

-

Agonist: A muscarinic agonist like carbachol.

-

Test Compound: this compound.

-

Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with HEPES.

-

Fluorescence Plate Reader: With kinetic reading capability (e.g., FLIPR, FlexStation).

Procedure:

-

Cell Plating: Seed cells in a 96- or 384-well black-walled, clear-bottom plate and culture overnight.

-

Dye Loading: Load the cells with a calcium-sensitive fluorescent dye.

-

Antagonist Pre-incubation: Add varying concentrations of this compound to the wells and incubate for a short period.

-

Agonist Addition and Measurement: Place the plate in the fluorescence reader. The instrument adds a fixed concentration of the agonist (e.g., carbachol) to the wells and immediately begins measuring the change in fluorescence intensity over time.

-

Data Analysis: The increase in fluorescence corresponds to the increase in intracellular calcium. Determine the inhibitory effect of this compound by plotting the agonist-induced calcium response against the concentration of this compound to calculate an IC₅₀ value.

Conclusion

This compound is a competitive antagonist of muscarinic acetylcholine receptors. While its general binding affinity has been established, a detailed characterization of its selectivity profile across the five receptor subtypes is necessary for a complete understanding of its pharmacological effects. The experimental protocols outlined in this guide—radioligand binding, GTPγS binding, and calcium mobilization assays—represent the standard methodologies for comprehensively profiling the activity of muscarinic antagonists. Further research to determine the Ki values of this compound for each of the M1-M5 subtypes would be highly valuable for elucidating its precise mechanism of action and potential therapeutic applications.

References

- 1. [PDF] Selectivity of Agonists for the Active State of M1 to M4 Muscarinic Receptor Subtypes | Semantic Scholar [semanticscholar.org]

- 2. Selectivity of Agonists for the Active State of M1 to M4 Muscarinic Receptor Subtypes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Physiology, Muscarinic Receptor - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

In-Vitro Efficacy of Metixene on Cancer Cell Lines: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metixene, a drug historically used for Parkinson's disease, has been identified as a potent agent against metastatic cancer, particularly breast cancer brain metastases (BCBM).[1][2][3] Originally developed for its anticholinergic and antihistaminic properties, recent research has unveiled a novel mechanism of action in cancer cells.[1] This technical guide provides an in-depth summary of the in-vitro effects of this compound on various cancer cell lines, focusing on its mechanism of action, quantitative efficacy, and the experimental protocols used to determine these effects.

Quantitative Data Summary

This compound has demonstrated significant cytotoxic effects across a range of metastatic breast cancer cell lines, irrespective of their subtype.[1] The half-maximal inhibitory concentration (IC50) and other quantitative measures of its activity are summarized below.

Table 1: IC50 Values of this compound in Metastatic Breast Cancer Cell Lines

The IC50 values were determined after 72 hours of continuous this compound treatment, highlighting its potency against both HER2-positive and triple-negative breast cancer (TNBC) subtypes.

| Cell Line | Breast Cancer Subtype | IC50 (μM) |

| BT-474Br | HER2-Positive | 9.7 |

| HCC1954 | HER2-Positive | 20.5 |

| MDA-MB-231Br | Triple-Negative | 15.2 |

| HCC1806 | Triple-Negative | 31.8 |

| HS578T | Triple-Negative | 21.4 |

| HCC3153 | Triple-Negative | 25.7 |

| SUM159 | Triple-Negative | 22.3 |

| Data sourced from Fares et al., 2023. |

Table 2: Effect of this compound on Caspase Activity

This compound induces apoptosis through the intrinsic pathway, as evidenced by the dose-dependent activation of key caspases in brain-metastatic breast cancer cells after 24 hours of treatment.

| Cell Line | This compound Conc. (μM) | Caspase-9 Activity (Fold Change vs. Control) | Caspase-3/-7 Activity (Fold Change vs. Control) |

| BT-474Br | 10 | Significantly Elevated (P = 0.0055) | Significant Increase |

| BT-474Br | 15 | Significantly Elevated (P < 0.0001) | Significant Increase |

| MDA-MB-231Br | 15 | Significantly Elevated (P < 0.0001) | Significant Increase |

| Data sourced from Fares et al., 2023. |

Mechanism of Action: Signaling Pathway

Functional proteomics and subsequent validation experiments have elucidated that this compound exerts its anticancer effects by inducing cellular stress, leading to incomplete autophagy and subsequent caspase-mediated apoptosis. This process is critically dependent on the phosphorylation of N-Myc downstream-regulated gene 1 (NDRG1).

Caption: this compound-induced cell death pathway via NDRG1 and incomplete autophagy.

Experimental Protocols

The following are detailed methodologies for key in-vitro experiments performed to characterize the effects of this compound.

Cell Lines and Culture

-

Cell Lines: HER2-positive (BT-474Br, HCC1954) and triple-negative (MDA-MB-231Br, HCC1806, HS578T, HCC3153, SUM159) breast cancer brain metastasis cell lines were used.

-

Culture Conditions: Cells were cultured in appropriate media (e.g., RPMI 1640 or DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and maintained in a humidified incubator at 37°C with 5% CO2.

Drug Screening and Viability Assays

The initial identification of this compound was performed through a high-throughput screen of a CNS small-molecule inhibitor library.

References

- 1. This compound is an incomplete autophagy inducer in preclinical models of metastatic cancer and brain metastases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. hcn.health [hcn.health]

- 3. This compound is an incomplete autophagy inducer in preclinical models of metastatic cancer and brain metastases - PubMed [pubmed.ncbi.nlm.nih.gov]

Metixene: A Novel Therapeutic Avenue for Preclinical Brain Metastases

An In-depth Technical Guide for Researchers and Drug Development Professionals

Metixene, a drug historically used for Parkinson's disease, has emerged as a promising therapeutic agent in preclinical models of brain metastases.[1][2][3][4] This guide provides a comprehensive overview of the foundational research, detailing its mechanism of action, quantitative efficacy, and the experimental protocols utilized in its validation.

Executive Summary

Recent research has identified this compound as a potent inducer of cell death in brain metastatic cancer cells, leveraging a unique mechanism of incomplete autophagy. Discovered through a screening of 320 FDA-approved, blood-brain barrier (BBB) permeable compounds, this compound has demonstrated significant anti-tumor activity in various preclinical models of breast cancer brain metastases. Its ability to cross the BBB and induce caspase-mediated apoptosis in cancer cells makes it a compelling candidate for further investigation and potential clinical translation for patients with brain metastases.

Mechanism of Action: NDRG1-Mediated Incomplete Autophagy

This compound's primary mechanism of action involves the induction of incomplete autophagy, a process that leads to the accumulation of autophagic vesicles and subsequent cellular stress, culminating in apoptosis. This process is mediated through the phosphorylation of N-Myc downstream-regulated gene 1 (NDRG1). Knockout of NDRG1 has been shown to complete the autophagy process and reverse the apoptotic effects of this compound, confirming its critical role in the drug's anti-cancer activity.

Quantitative Data from Preclinical Studies

The efficacy of this compound has been quantified through a series of in vitro and in vivo experiments.

In Vitro Efficacy

This compound has demonstrated a dose-dependent effect on the viability of brain-metastatic breast cancer cells.

Table 1: IC50 of this compound in Metastatic Breast Cancer Cell Lines (3-day treatment)

| Cell Line | IC50 (µM) |

| BT-474Br | 5.8 |

| MDA-MB-231Br | 7.2 |

| HCC1954 | 6.5 |

Table 2: Effect of this compound on Cell Viability and Caspase-3/-7 Activity

| Cell Line | Treatment (Concentration) | Duration | Cell Viability (% of Control) | Caspase-3/-7 Activity (Fold Change) |

| BT-474Br | 10 µM this compound | 24 hours | ~50% | ~4.5 |

| BT-474Br | 10 µM this compound | 48 hours | ~25% | ~6.0 |

| MDA-MB-231Br | 10 µM this compound | 24 hours | ~60% | ~3.5 |

| MDA-MB-231Br | 10 µM this compound | 48 hours | ~40% | ~5.0 |

In Vivo Efficacy

This compound has shown significant anti-tumor effects in various mouse models of brain metastases, leading to reduced tumor burden and increased survival.

Table 3: Summary of In Vivo Efficacy in Preclinical Models

| Preclinical Model | Key Findings |

| Orthotopic Xenograft (Mammary Fat Pad) | Significant reduction in tumor size. |

| Intracardiac Model (Multiorgan Metastases) | Improved survival. |

| Intracranial Xenograft | Extended survival. |

| Intracarotid Model (Multiple Brain Metastases) | Extended survival. |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of these findings.

Cell Lines and Culture

-

Cell Lines: BT-474Br and MDA-MB-231Br (brain-seeking breast cancer cell lines).

-

Culture Conditions: Standard cell culture conditions were maintained.

In Vitro Assays

-

Cell Viability Assay: Cells were treated with varying concentrations of this compound for 24 and 48 hours, after which cell viability was assessed.

-

Caspase-3/-7 Activity Assay: Caspase activity, a marker of apoptosis, was measured after 24 and 48 hours of this compound treatment.

-

Immunofluorescence Staining: Staining for cleaved caspase-3 was performed to visualize apoptosis in treated cells.

In Vivo Models

-

Animal Model: Immunodeficient mice were used for all in vivo experiments.

-

Orthotopic Xenograft Model: Brain-metastatic breast cancer cells were injected into the mammary fat pad. Tumor growth was monitored, and the effect of this compound treatment on tumor size was evaluated.

-

Intracranial Xenograft Model: Cancer cells were directly implanted into the brain of the mice. Survival was the primary endpoint.

-

Intracarotid Model of Multiple Brain Metastases: Cancer cells were injected into the internal carotid artery to induce the formation of multiple brain metastases. Survival was monitored.

Conclusion and Future Directions

This compound represents a significant breakthrough in the preclinical development of therapeutics for brain metastases. Its ability to cross the blood-brain barrier and induce a unique form of cell death in cancer cells addresses a major challenge in the treatment of central nervous system malignancies. With minimal side effects reported in humans from its prior use, this compound is a strong candidate for clinical trials in patients with brain metastases. Future research should focus on optimizing dosing regimens, exploring combination therapies, and expanding the evaluation of this compound to other types of brain metastases.

References

- 1. This compound is an incomplete autophagy inducer in preclinical models of metastatic cancer and brain metastases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound is an incomplete autophagy inducer in preclinical models of metastatic cancer and brain metastases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. JCI - this compound is an incomplete autophagy inducer in preclinical models of metastatic cancer and brain metastases [jci.org]

- 4. JCI - this compound is an incomplete autophagy inducer in preclinical models of metastatic cancer and brain metastases [jci.org]

Metixene: A Repurposed Antiparkinsonian Agent with Potent Anti-Cancer Activity

An In-depth Technical Guide on the Discovery of Metixene as a Novel Anti-Cancer Agent for Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, a drug previously used for Parkinson's disease, has been identified as a promising therapeutic agent against metastatic breast cancer and brain metastases.[1][2] This discovery stems from a comprehensive screening of 320 central nervous system (CNS) small-molecule inhibitors approved by the U.S. Food and Drug Administration (FDA) that are known to be permeable to the blood-brain barrier.[1][3] this compound emerged as a top candidate capable of reducing cell viability and inducing cell death across various metastatic breast cancer subtypes.[4] Preclinical studies have demonstrated its ability to significantly decrease tumor size and enhance survival in mouse models of metastatic breast cancer. The mechanism of action involves the induction of incomplete autophagy, leading to caspase-mediated apoptosis in cancer cells. With minimal reported side effects in humans, this compound presents a strong candidate for clinical translation in oncology.

Quantitative Data Summary

The anti-cancer efficacy of this compound has been quantified through various in vitro and in vivo studies. The following tables summarize the key quantitative data from these experiments.

Table 1: In Vitro Cytotoxicity of this compound in Breast Cancer Cell Lines

| Cell Line | Cancer Subtype | IC50 (µM) after 72h |

| HER2-Positive | ||

| BT-474Br | HER2+ | 12.2 |

| HCC1954 | HER2+ | 9.7 |

| Triple-Negative | ||

| MDA-MB-231Br | Triple-Negative | 15.8 |

| HCC1806 | Triple-Negative | 21.5 |

| HS578T | Triple-Negative | 25.3 |

| HCC3153 | Triple-Negative | 31.8 |

| SUM159 | Triple-Negative | 18.4 |

Table 2: In Vivo Efficacy of this compound in Mouse Models of Breast Cancer

| Animal Model | Cancer Cell Line | Treatment Group | Outcome |

| Mammary Fat Pad Xenograft | HCC1954 | Control (25% Captisol) | Tumor Volume at 6 weeks: ~1200 mm³ |

| This compound (0.1 mg/kg) | Tumor Volume at 6 weeks: ~700 mm³ | ||

| This compound (1.0 mg/kg) | Tumor Volume at 6 weeks: ~400 mm³ | ||

| Intracranial Xenograft | BT-474Br | Control (25% Captisol) | Median Survival: 52 days |

| This compound (1.0 mg/kg) | Median Survival: 64 days (23% increase) | ||

| Intracarotid Metastasis Model | MDA-MB-231Br | Control (25% Captisol) | Median Survival: ~35 days |

| This compound (1.0 mg/kg) | Median Survival: ~45 days |

Signaling Pathway and Mechanism of Action

This compound exerts its anti-cancer effects by inducing a state of "incomplete autophagy" in cancer cells. This process is mediated by the phosphorylation of N-Myc downstream regulated 1 (NDRG1), which ultimately leads to caspase-mediated apoptosis.

Experimental Workflow

The discovery of this compound as an anti-cancer agent involved a systematic workflow, from initial screening to in vivo validation.

Detailed Experimental Protocols

The following are detailed methodologies for the key experiments conducted to evaluate the anti-cancer properties of this compound.

Cell Culture

HER2-positive (BT-474Br, HCC1954) and triple-negative (MDA-MB-231Br, HCC1806, HS578T, HCC3153, SUM159) breast cancer cell lines were used. Cells were maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and cultured in a humidified incubator at 37°C with 5% CO2.

Cell Viability Assay

Cell viability was assessed using the CellTiter-Glo® Luminescent Cell Viability Assay (Promega).

-

Cells were seeded in 96-well plates at a density of 5,000 cells per well.

-

After 24 hours, cells were treated with increasing concentrations of this compound (ranging from 0.1 to 100 µM) for 72 hours.

-

An equal volume of CellTiter-Glo® reagent was added to each well.

-

The plates were incubated for 10 minutes at room temperature to stabilize the luminescent signal.

-

Luminescence was measured using a plate reader.

-

IC50 values were calculated using non-linear regression analysis in GraphPad Prism.

Caspase-3/-7 Activity Assay

Caspase-mediated apoptosis was quantified using the Caspase-Glo® 3/7 Assay (Promega).

-

Cells were seeded in 96-well plates as described for the cell viability assay.

-

Cells were treated with various concentrations of this compound for 24 and 48 hours.

-

Caspase-Glo® 3/7 reagent was added to each well.

-

The plates were incubated for 1 hour at room temperature.

-

Luminescence was measured to determine caspase activity.

Western Blot Analysis

-

Cells were treated with this compound (10 µM) for various time points.

-

Cell lysates were prepared using RIPA buffer containing protease and phosphatase inhibitors.

-

Protein concentration was determined using the BCA protein assay (Thermo Fisher Scientific).

-

Equal amounts of protein (20-30 µg) were separated by SDS-PAGE and transferred to a PVDF membrane.

-

Membranes were blocked with 5% non-fat milk in TBST for 1 hour at room temperature.

-

Membranes were incubated overnight at 4°C with primary antibodies against NDRG1, phospho-NDRG1, LC3B, and GAPDH.

-

After washing with TBST, membranes were incubated with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.

Immunofluorescence

-

Cells were grown on coverslips and treated with this compound (10 µM) for 48 hours.

-

Cells were fixed with 4% paraformaldehyde, permeabilized with 0.25% Triton X-100, and blocked with 1% BSA.

-

Cells were incubated with a primary antibody against cleaved caspase-3 overnight at 4°C.

-

After washing, cells were incubated with a fluorescently labeled secondary antibody for 1 hour at room temperature.

-

Nuclei were counterstained with DAPI.

-

Coverslips were mounted on slides, and images were captured using a fluorescence microscope.

In Vivo Animal Studies

All animal experiments were conducted in accordance with institutional guidelines.

-

Orthotopic Xenograft Model: 5x10^6 HCC1954 cells were injected into the mammary fat pads of female nude mice. When tumors reached approximately 100 mm³, mice were randomized into control (25% Captisol) and this compound (0.1 mg/kg and 1.0 mg/kg, administered intraperitoneally 3 times per week) groups. Tumor volume was measured twice weekly.

-

Intracranial Xenograft Model: 1x10^5 BT-474Br cells were stereotactically injected into the brains of nude mice. Ten days after injection, mice were treated with this compound (1.0 mg/kg) or control vehicle. Survival was monitored daily.

-

Intracarotid Metastasis Model: 1x10^5 MDA-MB-231Br cells were injected into the internal carotid artery of nude mice. Treatment with this compound (1.0 mg/kg) or control vehicle began seven days after injection. Survival was the primary endpoint.

CRISPR/Cas9 Knockout of NDRG1

To confirm the role of NDRG1, CRISPR/Cas9 gene editing was used to knock out NDRG1 in breast cancer cell lines. The reversal of this compound's apoptotic effect and the completion of autophagy in NDRG1-knockout cells validated its central role in the drug's mechanism of action.

Conclusion

The repurposing of this compound as an anti-cancer agent represents a significant advancement in the search for effective therapies for metastatic breast cancer, particularly for challenging cases involving brain metastases. Its ability to cross the blood-brain barrier and induce cancer cell death through a novel mechanism involving incomplete autophagy and NDRG1 phosphorylation makes it a highly attractive candidate for further clinical investigation. The detailed data and protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals to build upon this promising discovery.

References

- 1. This compound is an incomplete autophagy inducer in preclinical models of metastatic cancer and brain metastases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. searchit.libraries.wsu.edu [searchit.libraries.wsu.edu]

- 3. JCI - this compound is an incomplete autophagy inducer in preclinical models of metastatic cancer and brain metastases [jci.org]

- 4. JCI - this compound is an incomplete autophagy inducer in preclinical models of metastatic cancer and brain metastases [jci.org]

The Impact of Metixene on NDRG1 Phosphorylation: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

Metixene, a repositioned antiparkinsonian drug, has emerged as a promising therapeutic agent in preclinical models of metastatic cancer.[1][2] A key mechanism of its anticancer activity involves the induction of incomplete autophagy and subsequent caspase-mediated apoptosis.[1][3] Central to this mechanism is the phosphorylation of N-Myc Downstream Regulated 1 (NDRG1), a protein implicated in cellular stress responses and tumor suppression.[1] This technical guide provides an in-depth analysis of the molecular mechanisms underlying this compound's impact on NDRG1 phosphorylation, detailing the signaling pathways, experimental validation, and quantitative outcomes.

Introduction: NDRG1 as a Therapeutic Target

N-Myc Downstream Regulated 1 (NDRG1) is a multifaceted protein involved in various cellular processes, including differentiation, stress responses, and suppression of tumor metastasis. Its expression and activity are tightly regulated, in part by post-translational modifications, most notably phosphorylation. The phosphorylation status of NDRG1 dictates its subcellular localization and interaction with other proteins, thereby influencing key signaling pathways in cancer. Recent studies have identified this compound as a potent inducer of NDRG1 phosphorylation, highlighting a novel therapeutic strategy for cancers, including those with brain metastases.

This compound-Induced NDRG1 Phosphorylation: A Quantitative Analysis

Treatment of metastatic breast cancer cell lines with this compound results in a significant and dose-dependent increase in the phosphorylation of NDRG1. This effect has been consistently observed in multiple cell lines, indicating a robust mechanism of action.

Table 1: Effect of this compound on NDRG1 Phosphorylation in Breast Cancer Brain Metastasis Cell Lines

| Cell Line | This compound Concentration (µM) | Treatment Duration | Change in p-NDRG1/NDRG1 Ratio | Reference |

| BT-474Br | 0 (Control) | 24 hours | Baseline | |

| 5 | 24 hours | Increased | ||

| 10 | 24 hours | Significantly Increased | ||

| 15 | 24 hours | Markedly Increased | ||

| MDA-MB-231Br | 0 (Control) | 24 hours | Baseline | |

| 5 | 24 hours | Increased | ||

| 10 | 24 hours | Significantly Increased | ||

| 15 | 24 hours | Markedly Increased |

Note: The changes are described qualitatively based on Western blot analyses from the cited literature. The primary phosphorylation site analyzed is Threonine 346 (Thr346).

Table 2: Time-Dependent Effect of this compound on NDRG1 Phosphorylation

| Cell Line | This compound Concentration (µM) | Time Point | Change in p-NDRG1 Levels | Reference |

| BT-474Br | 10 | 0 hours | Baseline | |

| 10 | 24 hours | Increased | ||

| 10 | 48 hours | Sustained Increase | ||

| MDA-MB-231Br | 10 | 0 hours | Baseline | |

| 10 | 24 hours | Increased | ||

| 10 | 48 hours | Sustained Increase |

The Signaling Cascade: From this compound to NDRG1 Phosphorylation

Functional proteomics analyses have revealed that this compound treatment impacts several major signaling pathways, including the PI3K/Akt and MAPK pathways. The phosphorylation of NDRG1 is primarily mediated by the serum/glucocorticoid-regulated kinase 1 (SGK1), a downstream effector of the PI3K/Akt/mTORC2 pathway.

SGK1 directly phosphorylates NDRG1 at multiple threonine and serine residues, including Thr328, Ser330, Thr346, Thr356, and Thr366. This initial phosphorylation by SGK1 "primes" NDRG1 for subsequent phosphorylation by glycogen synthase kinase 3 beta (GSK3β) at Ser342, Ser352, and Ser362. This sequential phosphorylation is crucial for the functional consequences of this compound treatment.

Functional Consequences of NDRG1 Phosphorylation

The phosphorylation of NDRG1 by the this compound-activated pathway is a critical event that leads to incomplete autophagy. This state of autophagic stress, characterized by the accumulation of autophagosomes, ultimately triggers caspase-mediated apoptosis in cancer cells. Knockout of NDRG1 has been shown to complete the autophagy process and reverse the apoptotic effects of this compound, confirming the central role of NDRG1 in this therapeutic mechanism.

Experimental Protocols

The following sections provide an overview of the key experimental methodologies used to elucidate the impact of this compound on NDRG1 phosphorylation.

Cell Culture

-

Cell Lines: MDA-MB-231Br and BT-474Br human breast cancer brain metastasis cell lines are commonly used.

-

Culture Medium: A standard culture medium such as DMEM, supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin, is suitable.

-

Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.

Western Blotting for NDRG1 Phosphorylation

This protocol allows for the semi-quantitative analysis of total and phosphorylated NDRG1 protein levels.

-

Key Reagents:

-

Primary Antibody: Phospho-NDRG1 (Thr346) (D98G11) XP® Rabbit mAb (Cell Signaling Technology, #5482). Recommended dilution: 1:1000.

-

Total NDRG1 Antibody: NDRG1 Antibody (Cell Signaling Technology, #5196).

-

Loading Control: β-Actin or GAPDH antibody.

-

Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Blocking Buffer: 5% non-fat dry milk in Tris-buffered saline with 0.1% Tween® 20 (TBST).

-

Caspase-3/-7 Activity Assay

This assay quantifies the induction of apoptosis by measuring the activity of key executioner caspases.

-

Principle: A luminogenic or fluorogenic substrate containing the DEVD peptide is cleaved by active caspase-3 and -7, producing a measurable signal.

-

General Protocol:

-

Seed cells in a 96-well plate and treat with various concentrations of this compound.

-

Add the caspase-3/7 reagent to each well.

-

Incubate at room temperature, protected from light.

-

Measure luminescence or fluorescence using a plate reader.

-

-

Commercial Kits: Several kits are available, such as the Caspase-Glo® 3/7 Assay (Promega) or the Muse® Caspase-3/7 Kit (Luminex).

CRISPR/Cas9-Mediated NDRG1 Knockout

To confirm the role of NDRG1 in this compound's mechanism of action, the NDRG1 gene can be knocked out using CRISPR/Cas9 technology.

-

Methodology:

-

Design and clone gRNAs targeting a conserved region of the NDRG1 gene into a Cas9-expressing vector.

-

Transfect the construct into the target cell line (e.g., MDA-MB-231Br).

-

Select for successfully transfected cells (e.g., using puromycin).

-

Verify NDRG1 knockout by Western blotting.

-

-

Validation: The functional consequences of NDRG1 knockout are then assessed by treating the knockout and vector control cells with this compound and performing cell viability and apoptosis assays.

Conclusion and Future Directions

This compound robustly induces the phosphorylation of NDRG1, a critical event that triggers a cascade of incomplete autophagy and apoptosis in metastatic cancer cells. The signaling pathway, primarily involving the PI3K/Akt/SGK1 axis, presents multiple points for potential therapeutic intervention and biomarker development. The experimental protocols outlined in this guide provide a framework for researchers to further investigate this promising therapeutic agent. Future research should focus on elucidating the precise molecular interactions of phosphorylated NDRG1 that lead to the blockage of autophagic flux and exploring the efficacy of this compound in a broader range of cancer types. The minimal side effects of this compound reported in humans make it a strong candidate for clinical translation.

References

- 1. Phospho-NDRG1 (Thr346) (D98G11) Rabbit Monoclonal Antibody (#5482) Datasheet With Images | Cell Signaling Technology [cellsignal.com]

- 2. researchgate.net [researchgate.net]

- 3. This compound is an incomplete autophagy inducer in preclinical models of metastatic cancer and brain metastases - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Metixene In-Vivo Treatment: Application Notes and Protocols for Preclinical Research

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of in-vivo treatment protocols for Metixene, an antiparkinsonian drug that has shown promise in preclinical models of metastatic cancer.[1][2][3][4] This document details established experimental methodologies, summarizes key quantitative data, and visualizes the signaling pathways involved.

I. Overview and Mechanism of Action

This compound is a tertiary amine with anticholinergic and antihistaminic properties traditionally used in the symptomatic treatment of Parkinson's disease.[5] Its mechanism in Parkinsonism is attributed to the competitive antagonism of acetylcholine at muscarinic receptors in the corpus striatum, thereby restoring the balance between the cholinergic and dopaminergic systems.

More recently, this compound has been identified as a potent agent against metastatic breast cancer, including brain metastases. In this context, its anticancer activity is not primarily linked to its anticholinergic or antihistaminic effects. Instead, this compound induces incomplete autophagy in cancer cells by promoting the phosphorylation of N-Myc downstream-regulated gene 1 (NDRG1). This disruption of the autophagic process leads to cellular stress and subsequent caspase-mediated apoptosis. This compound has been shown to be permeable to the blood-brain barrier, making it a candidate for treating central nervous system malignancies.

II. Quantitative Data Summary for In-Vivo Studies

The following tables summarize the dosing and administration of this compound in various preclinical cancer models, as reported in the literature.

Table 1: this compound Dosage and Administration in Murine Cancer Models

| Animal Model | Cancer Cell Line | Route of Administration | Dosage | Dosing Frequency | Vehicle | Reference |

| Nude Mice | HCC1954 (Mammary Fat Pad Xenograft) | Intraperitoneal | 0.1 mg/kg | 3 times per week | 25% Captisol | |

| Nude Mice | HCC1954 (Mammary Fat Pad Xenograft) | Intraperitoneal | 1.0 mg/kg | 3 times per week | 25% Captisol | |

| Nude Mice | BT-474Br (Intracranial Xenograft) | Intraperitoneal | 1.0 mg/kg | 3 times per week | 25% Captisol | |

| Nude Mice | MDA-MB-231Br (Intracarotid Model) | Intraperitoneal | 1.0 mg/kg | 3 times per week | 25% Captisol |

Table 2: Summary of In-Vivo Efficacy in Murine Cancer Models

| Animal Model | Treatment Group | Outcome | Result | P-value | Reference |

| Mammary Fat Pad Xenograft | 0.1 mg/kg this compound | Tumor Weight Reduction | Significant Decrease | p < 0.0001 | |

| Mammary Fat Pad Xenograft | 1.0 mg/kg this compound | Tumor Weight Reduction | Significant Decrease | p < 0.0001 | |

| Mammary Fat Pad Xenograft | 0.1 mg/kg this compound | Tumor Volume Reduction | Significant Decrease | p = 0.0043 | |

| Mammary Fat Pad Xenograft | 1.0 mg/kg this compound | Tumor Volume Reduction | Significant Decrease | p = 0.0004 | |

| Intracranial Xenograft | 1.0 mg/kg this compound | Increased Survival | Significant Improvement | p = 0.0008 | |

| Intracarotid Model | 1.0 mg/kg this compound | Increased Survival | Significant Improvement | p = 0.03 |

III. Detailed Experimental Protocols

The following are detailed protocols for in-vivo studies using this compound in preclinical cancer models, based on published research.

Protocol 1: Orthotopic Mammary Fat Pad Xenograft Model

Objective: To assess the effect of this compound on the growth of primary breast tumors.

Materials:

-

This compound hydrochloride

-

25% Captisol solution

-

HCC1954 breast cancer cells

-

Female immunodeficient mice (e.g., nude mice)

-

Standard animal housing and care facilities

-

Calipers for tumor measurement

-

Syringes and needles for cell implantation and drug administration

Procedure:

-

Cell Culture: Culture HCC1954 cells under standard conditions.

-

Cell Preparation: On the day of injection, harvest cells and resuspend them in an appropriate medium (e.g., PBS or Matrigel) at the desired concentration.

-

Tumor Cell Implantation: Anesthetize the mice. Inject HCC1954 cells orthotopically into the mammary fat pads.

-

Tumor Growth Monitoring: Monitor the mice regularly for tumor development. Once tumors reach a palpable size (e.g., 5 mm), measure them with calipers.

-

Randomization: Randomize the mice into treatment and control groups.

-

Drug Preparation: Prepare this compound solutions (e.g., 0.1 mg/kg and 1.0 mg/kg) in 25% Captisol. The control group will receive the vehicle (25% Captisol) only.

-

Drug Administration: Administer this compound or vehicle via intraperitoneal injection three times per week.

-

Endpoint Analysis:

-

Continue treatment for a predetermined period (e.g., 6 weeks).

-

Measure tumor volume regularly throughout the study.

-

At the end of the study, euthanize the mice, and excise and weigh the tumors.

-

Tumor tissue can be processed for further analysis, such as immunohistochemistry for markers of apoptosis (e.g., cleaved caspase-3).

-

Protocol 2: Intracranial Brain Metastasis Model

Objective: To evaluate the efficacy of this compound in a model of established brain metastases.

Materials:

-

This compound hydrochloride

-

25% Captisol solution

-

BT-474Br brain-seeking breast cancer cells (engineered to express a reporter like luciferase for imaging)

-

Female immunodeficient mice

-

Stereotactic injection apparatus

-

Bioluminescence imaging system

Procedure:

-

Cell Preparation: Prepare BT-474Br cells as described in Protocol 1.

-

Stereotactic Intracranial Injection: Anesthetize the mice and secure them in a stereotactic frame. Inject BT-474Br cells into the brain parenchyma at specific coordinates.

-

Tumor Growth Confirmation: Monitor tumor growth using bioluminescence imaging.

-

Randomization and Treatment: Once tumor engraftment is confirmed (e.g., after 10 days), randomize mice into control and this compound (1.0 mg/kg) groups.

-

Drug Administration: Administer this compound or vehicle intraperitoneally three times a week.

-

Survival Monitoring: Monitor the mice daily for signs of neurological deficits or distress and record survival data.

-

Endpoint Analysis: The primary endpoint is overall survival. Kaplan-Meier survival curves should be generated and analyzed. Brain tissue can be collected for histological analysis to confirm tumor burden.

IV. Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key pathways and workflows.

Caption: this compound's anticancer signaling pathway.

Caption: Orthotopic xenograft experimental workflow.

Caption: this compound's anticholinergic action in Parkinsonism.

References

- 1. This compound is an incomplete autophagy inducer in preclinical models of metastatic cancer and brain metastases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. JCI - this compound is an incomplete autophagy inducer in preclinical models of metastatic cancer and brain metastases [jci.org]

- 3. researchgate.net [researchgate.net]

- 4. Novel Therapy Extends Survival in Metastatic Cancer - News Center [news.feinberg.northwestern.edu]

- 5. This compound | C20H23NS | CID 4167 - PubChem [pubchem.ncbi.nlm.nih.gov]

Application Notes and Protocols: The Use of Metixene in Cell Culture Experiments

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metixene, originally developed as an antiparkinsonian drug, has recently emerged as a promising agent in cancer research, particularly for metastatic cancers and brain metastases.[1][2][3] This document provides detailed application notes and protocols for utilizing this compound in cell culture experiments, based on recent findings.

This compound has been identified as a potent inducer of caspase-mediated cell death in various cancer cell lines.[1][4] Its mechanism of action is linked to the induction of incomplete autophagy through the phosphorylation of N-Myc downstream regulated 1 (NDRG1). This disruption of the autophagic process leads to cellular stress and subsequently triggers the intrinsic pathway of apoptosis. Notably, the anticancer activity of this compound does not appear to be mediated by its known anticholinergic or antihistaminic properties.

These protocols are designed to guide researchers in investigating the effects of this compound on cancer cells in vitro.

Data Presentation

Table 1: In Vitro Efficacy of this compound on Breast Cancer Brain Metastasis Cell Lines

| Cell Line | Treatment Duration | IC50 | Observations | Reference |

| BT-474Br | 24 hours | ~10 µM | Dose-dependent decrease in cell viability. | |

| 48 hours | <10 µM | Increased efficacy with longer exposure. | ||

| MDA-MB-231Br | 24 hours | ~15 µM | Dose-dependent decrease in cell viability. | |

| 48 hours | ~10 µM | Increased efficacy with longer exposure. |

Table 2: Pro-Apoptotic and Autophagic Effects of this compound Treatment

| Cell Line | This compound Concentration | Treatment Duration | Assay | Key Findings | Reference |

| BT-474Br | 10 µM | 24 hours | Caspase-9 Activity | Significant elevation in activity. | |

| 15 µM | 24 hours | Caspase-9 Activity | Further significant increase in activity. | ||

| MDA-MB-231Br | 15 µM | 24 hours | Caspase-9 Activity | Significant elevation in activity. | |

| BT-474Br | 10 µM & 15 µM | 24 & 48 hours | Caspase-3/-7 Activity | Significant dose- and time-dependent increase. | |

| MDA-MB-231Br | 10 µM & 15 µM | 24 & 48 hours | Caspase-3/-7 Activity | Significant dose- and time-dependent increase. | |

| BT-474Br | 10 µM | Not specified | Electron Microscopy | Accumulation of double-membraned autophagic vesicles. | |

| MDA-MB-231Br | 10 µM | Not specified | Electron Microscopy | Accumulation of double-membraned autophagic vesicles. | |

| BT-474Br | Dose-dependent | Not specified | Western Blot (LC3I/II) | Significant increase in LC3I/II levels. | |

| MDA-MB-231Br | Dose-dependent | Not specified | Western Blot (LC3I/II) | Significant increase in LC3I/II levels. |

Experimental Protocols

Protocol 1: General Cell Culture and this compound Treatment

This protocol outlines the basic steps for culturing cancer cell lines and treating them with this compound.

Materials:

-

Cancer cell lines (e.g., BT-474Br, MDA-MB-231Br, HCC1954)

-

Appropriate cell culture medium (e.g., DMEM, RPMI-1640)

-

Fetal Bovine Serum (FBS)

-

Penicillin/Streptomycin solution

-

This compound hydrochloride hydrate (can be dissolved in DMSO or water)

-

Cell culture flasks or plates

-

Humidified incubator (37°C, 5% CO2)

Procedure:

-

Culture cells in the recommended medium supplemented with 10% FBS and 1% penicillin/streptomycin.

-

Maintain cells in a humidified incubator at 37°C with 5% CO2.

-

Prepare a stock solution of this compound hydrochloride hydrate in an appropriate solvent (e.g., sterile DMSO or water). Store as recommended by the manufacturer.

-

On the day of the experiment, dilute the this compound stock solution to the desired final concentrations in fresh cell culture medium.

-

Seed cells in culture plates at a density appropriate for the specific assay. Allow cells to adhere overnight.

-

The next day, remove the old medium and replace it with the medium containing the various concentrations of this compound. Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound).

-